![molecular formula C7H11NO B085422 Hexahydropyrrolizin-1-one CAS No. 14174-83-5](/img/structure/B85422.png)
Hexahydropyrrolizin-1-one
Overview
Description
Hexahydropyrrolizin-1-one is a chemical compound with the molecular formula C7H11NO . Its average mass is 125.168 Da and its monoisotopic mass is 125.084061 Da .
Molecular Structure Analysis
The molecular structure of Hexahydropyrrolizin-1-one consists of a pyrrolizine core, which is a bicyclic structure composed of two fused five-membered rings . The compound also contains a ketone functional group, which is characterized by a carbon atom double-bonded to an oxygen atom .Physical And Chemical Properties Analysis
Hexahydropyrrolizin-1-one has a molecular formula of C7H11NO, an average mass of 125.168 Da, and a monoisotopic mass of 125.084061 Da . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data for accurate determination .Scientific Research Applications
Antioxidant Production
Hexahydropyrrolizin-1-one has been identified as a metabolite produced by the fungus Botryosphaeria dothidea in submerged fermentation . This fungus has shown great potential for the production of compounds with antioxidant activity . Antioxidants are capable of inhibiting free radicals and play an important role in human diet, protection of foods, anti-aging cosmetics, among others .
Single-Atom Catalysts
While there is no direct mention of Hexahydropyrrolizin-1-one in the context of single-atom catalysts, it’s worth noting that single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . It’s possible that Hexahydropyrrolizin-1-one could be explored in this context in the future.
Safety and Hazards
Mechanism of Action
Target of Action
Hexahydropyrrolizin-1-one is a metabolite produced by the fungus Botryosphaeria dothidea . The primary targets of this compound are free radicals . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. They are involved in various biological processes, including cell signaling and apoptosis .
Mode of Action
Hexahydropyrrolizin-1-one interacts with free radicals, inhibiting their activity and preventing oxidative damage to vital molecules . This interaction disrupts the chain reactions caused by these radicals, thereby exerting its antioxidant effects .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular aging . By inhibiting free radicals, Hexahydropyrrolizin-1-one could potentially influence various biochemical pathways and their downstream effects, including those related to inflammation, aging, and various diseases .
Result of Action
The primary result of Hexahydropyrrolizin-1-one’s action is the inhibition of free radicals, which leads to a reduction in oxidative stress . This can have various molecular and cellular effects, including the protection of cellular components from oxidative damage, potentially slowing down aging processes and mitigating the risk of various diseases .
Action Environment
The action, efficacy, and stability of Hexahydropyrrolizin-1-one can be influenced by various environmental factors. For instance, the production of this compound by Botryosphaeria dothidea may be influenced by the conditions of the fermentation process . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of Hexahydropyrrolizin-1-one.
properties
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIGGSUICKDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276692 | |
Record name | Hexahydropyrrolizin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolizin-1-one | |
CAS RN |
14174-83-5 | |
Record name | Hexahydropyrrolizin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hexahydro-1H-pyrrolizin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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